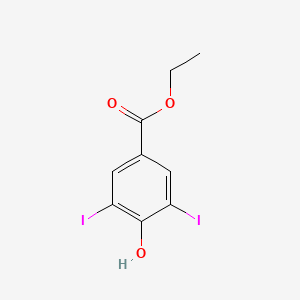
Methylselenocysteine
Vue d'ensemble
Description
Methylselenocysteine, also known as Se-methylselenocysteine, is an analog of S-methylcysteine in which the sulfur atom is replaced with a selenium atom. It is an inhibitor of DMBA-induced mammary tumors and a chemopreventive agent that blocks cell cycle progression and proliferation of premalignant mammary lesions. Apoptosis has been proposed as the most plausible mechanism for the chemopreventive activities of selenocompounds .
Synthesis Analysis
Methylselenocysteine can be synthesized through the methylation of selenocysteine. The key enzyme responsible for SeMSC formation is selenocysteine Se-methyltransferase (BoSMT). This enzyme converts selenocysteine to Se-methylselenocysteine, which is a direct precursor of highly reactive methylselenol .Molecular Structure Analysis
The molecular formula of Methylselenocysteine is C4H9NO2Se. It consists of a selenium atom bonded to an L-alanine backbone. The sulfur atom in cysteine is replaced by selenium in this compound .Applications De Recherche Scientifique
Anticancer Activity and Chemoprevention
- Methylselenocysteine (MeSeCys) is recognized for its potent anticancer activity. It's notably used in the biofortification of tomato fruits to increase its accumulation, providing a potential dietary source of this compound with anticancer benefits (Brummell et al., 2011).
- MeSeCys and its derivative, methylseleninic acid, have been shown to inhibit cell accumulation and induce apoptosis in cancer cells. These properties underline its potential as a key agent in cancer chemoprevention (Ip et al., 2000).
Therapeutic Efficacy with Other Anticancer Drugs
- The combination of MeSeCys with tamoxifen, an estrogen receptor modulator, showed synergistic inhibition of breast cancer xenografts, indicating its potential as an adjunct therapy in breast cancer treatment (Li et al., 2009).
Influence on Circadian and Growth-Regulatory Genes
- MeSeCys plays a role in modulating the expression of circadian and growth-regulatory genes. It has shown effectiveness in resetting disrupted expression of these genes, which can be beneficial in the context of cancer prevention and therapy (Fang et al., 2010).
Pharmacokinetic and Pharmacogenomic Alterations
- Studies have explored how MeSeCys affects the pharmacokinetics and pharmacogenomics in cancer therapy, particularly in combination with other drugs like irinotecan. It has been observed to influence drug accumulation and gene expression related to cancer treatment, demonstrating its potential in personalized medicine approaches (Azrak et al., 2005).
Selenium Metabolism and Supplemental Use
- MeSeCys is also notable for its role in selenium metabolism. It's considered a promising precursor for selenium-containing drugs and supplements, with studies indicating efficient metabolism and selenoprotein synthesis upon ingestion (Tsuji et al., 2009).
Genetic Engineering for Phytoremediation
- The potential of MeSeCys in genetic engineering for phytoremediation is being explored. By engineering non-accumulator plants to metabolize MeSeCys, there's a possibility to develop plants capable of tolerating and remediating selenium-contaminated environments (Ellis et al., 2004).
Mécanisme D'action
Methylselenocysteine exerts its chemopreventive effects through apoptosis induction. It has been found to be more efficient at inducing apoptosis than selenite but less toxic. The exact mechanism involves the activation of caspase-3 and other apoptotic phenomena .
Physical and Chemical Properties Analysis
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-3-methylselanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSPSLGNGIIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865265 | |
| Record name | DL-Se-methylselenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylselenocysteine | |
CAS RN |
2574-71-2, 26145-42-6 | |
| Record name | DL-Se-methylselenocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylselenocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC319053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Se-methylselenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



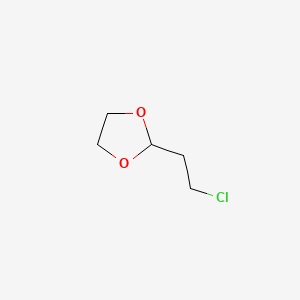

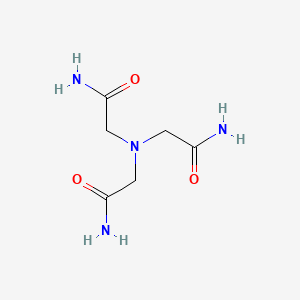
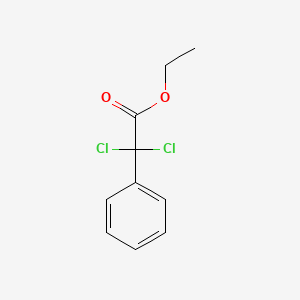




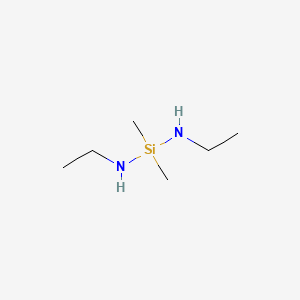
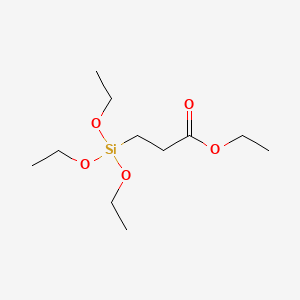
![Benzamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596202.png)
![Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1596203.png)

